2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one
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Overview
Description
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-ethoxybenzylidenehydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and nitrophenyl moieties enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-2-25-16-9-4-3-8-14(16)17-19-20-18(26-17)27-11-15(22)12-6-5-7-13(10-12)21(23)24/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXLYMGCJXAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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